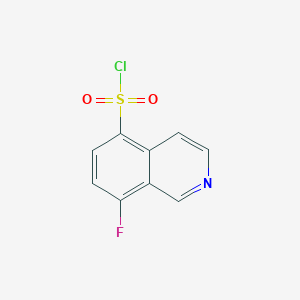

8-Fluoroisoquinoline-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

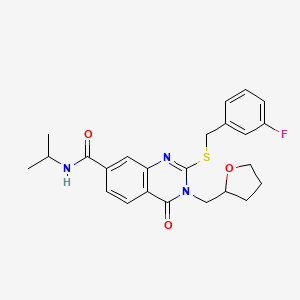

8-Fluoroisoquinoline-5-sulfonyl chloride is a chemical compound with the CAS Number: 1897737-67-5 . It has a molecular weight of 245.66 .

Synthesis Analysis

Fluorinated isoquinolines, including 8-Fluoroisoquinoline-5-sulfonyl chloride, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The InChI code for 8-Fluoroisoquinoline-5-sulfonyl chloride is 1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H . The molecular formula is C9H5ClFNO2S .科学的研究の応用

Crystal Structure Analysis and Molecular Conformations :

- In a study examining derivatives of fluoroisoquinoline sulfonyl chloride, the molecular conformation of 4-fluoroisoquinoline-5-sulfonyl chloride was analyzed. It was observed that one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane, a result of minimizing the steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Copper-Catalyzed Sulfonylation :

- Research on copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, including the use of aryl sulfonyl chlorides as sulfonylation reagents, demonstrated the broad substrate scope of this method. This method was applied to synthesize potential fluorinated PET radioligands for 5-HT6 serotoninergic receptors (Li, Weng, Lu, & Chan, 2016).

- Another study developed a copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides. This reaction was noted for its moderate to good yields, excellent substrate tolerance, and processability in air (Qiao et al., 2015).

Synthesis and Characterization of Complexes :

- The synthesis and characterization of sulfonamides containing 8-aminoquinoline and their nickel(II) complexes were explored. The reaction between 8-aminoquinoline and various sulfonyl chlorides led to the formation of corresponding sulfonamides, which were then reacted with Ni(II) salts to form complexes. These complexes showed interesting spectroscopic and magnetic properties (Macías et al., 2002).

Fluorescence Studies :

- A study on the fluorescence of solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid revealed that complexes formed with transition elements do not fluoresce. This finding has potential applications in analytical methods for mixtures of cations, especially in small or dilute samples (Bishop, 1963).

DNA Interaction and Inhibition Studies :

- Copper(II) complexes with sulfonamide ligands, prepared through reactions involving 8-aminoquinoline and sulfonyl chlorides, were found to interact with DNA. Some complexes demonstrated the capability to degrade DNA in the presence of sodium ascorbate, making them potential candidates for studies in artificial chemical nucleases (Macías et al., 2007).

将来の方向性

Fluorinated isoquinolines, including 8-Fluoroisoquinoline-5-sulfonyl chloride, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit various bioactivities and useful physical properties . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.

特性

IUPAC Name |

8-fluoroisoquinoline-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIYNEAJQMZVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinoline-5-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)

![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)

![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)